1-溴-4-甲基-3-己烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

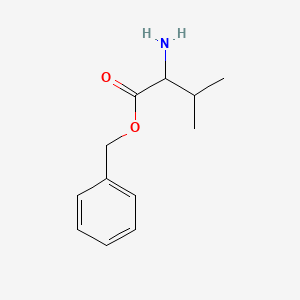

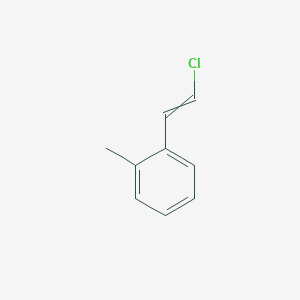

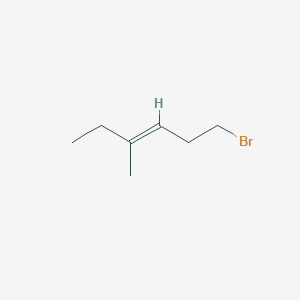

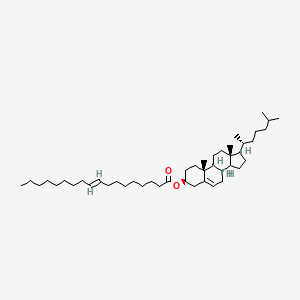

1-Bromo-4-methyl-3-hexene is a chemical compound with the molecular formula C7H13Br . It is also known by other names such as (E)-1-bromo-4-methylhex-3-ene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-methyl-3-hexene consists of a hexene chain with a bromine atom attached to the first carbon and a methyl group attached to the fourth carbon . The compound has a double bond between the third and fourth carbons .Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-methyl-3-hexene are not detailed in the available resources, it can be inferred that it may undergo reactions typical of alkenes and alkyl halides. These could include electrophilic addition reactions , where the pi bond of the alkene acts as a nucleophile .Physical And Chemical Properties Analysis

1-Bromo-4-methyl-3-hexene has a molecular weight of 177.08 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 175.6±9.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C . It has no hydrogen bond donors or acceptors, and has three freely rotating bonds .科学研究应用

Organic Synthesis

“1-Bromo-4-methyl-3-hexene” is a valuable compound in organic synthesis. It can be used as a starting material in various chemical reactions. For example, it can react with magnesium to form Grignard compounds . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation.

Preparation of Epoxides

This compound can be used in the preparation of epoxides . Epoxides are cyclic ethers that are useful intermediates in organic synthesis. They can be opened by nucleophiles, leading to a wide range of products.

Surface Chemistry Studies

The thermal chemistry of “1-Bromo-4-methyl-3-hexene” on surfaces can be studied under ultrahigh vacuum conditions . This can provide valuable insights into the interactions between organic molecules and surfaces, which is important in fields such as catalysis and materials science.

Preparation of Alkenylbenzonitriles

“1-Bromo-4-methyl-3-hexene” can be used in the preparation of 4-alkenylbenzonitriles via anionic reduced forms of terephthalonitrile in liquid ammonia . Alkenylbenzonitriles are useful intermediates in organic synthesis.

Study of Cis-Trans Isomerism

The compound can be used to study cis-trans isomerism . This is a type of stereoisomerism where the spatial arrangement of atoms or groups in a molecule can lead to different isomers. Understanding this is crucial in many areas of chemistry and biochemistry.

Thermophysical Property Data

The thermophysical properties of “1-Bromo-4-methyl-3-hexene” can be studied . This includes properties such as boiling point, density, and refractive index. Such data is important in various fields including chemical engineering and materials science.

安全和危害

1-Bromo-4-methyl-3-hexene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable, and its vapors may form explosive mixtures with air . It can cause eye, skin, and respiratory tract irritation, and may be harmful if swallowed . It may also cause central nervous system depression .

作用机制

Target of Action

1-Bromo-4-methyl-3-hexene is an organic compound that primarily targets carbon atoms in other molecules. The bromine atom in the compound is highly reactive and can easily form bonds with carbon atoms . This reactivity allows 1-Bromo-4-methyl-3-hexene to participate in various chemical reactions, particularly those involving carbon-based molecules .

Mode of Action

The compound’s mode of action involves the interaction of the bromine atom with its targets. In a typical reaction, the bromine atom acts as an electrophile, attracting electron-rich species . This can lead to the formation of new bonds and the breaking of existing ones . For instance, in a free radical reaction, the bromine atom can be removed, leaving behind a radical that can further react with other molecules .

Biochemical Pathways

1-Bromo-4-methyl-3-hexene can participate in various biochemical pathways, particularly those involving the substitution or addition of atoms or groups of atoms . For example, it can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . It can also participate in elimination reactions, where the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .

Result of Action

The result of 1-Bromo-4-methyl-3-hexene’s action depends on the specific reaction it is involved in. In a substitution reaction, for example, the bromine atom is replaced by another atom or group of atoms, resulting in a new compound . In an elimination reaction, the removal of the bromine atom and a hydrogen atom leads to the formation of a double bond .

Action Environment

The action of 1-Bromo-4-methyl-3-hexene can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the course of the reaction . Temperature and pressure can also influence the reaction rate and the stability of the compound . Furthermore, the compound’s reactivity can be affected by the pH of the environment, as changes in pH can alter the compound’s protonation state and thus its reactivity .

属性

IUPAC Name |

(E)-1-bromo-4-methylhex-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-3-7(2)5-4-6-8/h5H,3-4,6H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXHKKCMHWXNJW-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCCBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/CCBr)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-methyl-3-hexene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)